alpha-D-ribofuranosyl-cytidine - 13913-16-1

alpha-D-ribofuranosyl-cytidine

Catalog Number: EVT-3458395
CAS Number: 13913-16-1
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-beta-ribofuranosyl-1,4-thiazin-3-one

  • Compound Description: 4-beta-ribofuranosyl-1,4-thiazin-3-one (8) was synthesized by reacting a trimethylsilylated derivative of 1,4-thiazin-3-one with a protected ribofuranose sugar in the presence of SnCl4, followed by deprotection. []
  • Relevance: This compound shares the same beta-D-ribofuranose sugar moiety as alpha-D-ribofuranosyl-cytidine, although the aglycone is a thiazine ring instead of cytosine.

5-Formyl-1-(alpha-D-ribofuranosyl)uracil 5'-triphosphate (alpha-fo5UTP)

  • Compound Description: This compound acts as a noncompetitive inhibitor of Escherichia coli DNA-dependent RNA polymerase. [] It requires a short preincubation with the enzyme to achieve maximum inhibition. The inhibition appears to be reversible and likely occurs through Schiff base formation between the compound's formyl group and an amino group on the enzyme. []
  • Relevance: alpha-fo5UTP shares the same alpha-D-ribofuranosyl sugar moiety and the same nucleoside structure as alpha-D-ribofuranosyl-cytidine, with the key difference being the presence of a 5-formyluracil base instead of cytosine.

2'-Deoxy-2',2''-difluoro-beta-D-ribofuranosyl oligothymidylates

  • Compound Description: This compound represents a class of modified oligonucleotides containing a 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl sugar moiety in its structure. [] This modification impacts its binding affinity (Tm) and structural properties (CD spectra) compared to unmodified DNA/RNA. []
  • Relevance: This class of compounds shares the same beta-D-ribofuranosyl sugar configuration as alpha-D-ribofuranosyl-cytidine, although it is modified with difluoro substitutions at the 2' and 2'' positions. Additionally, these compounds incorporate thymine as the base.

2'-Deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligothymidylates

  • Compound Description: Similar to the beta anomer, this class of compounds also represents modified oligonucleotides with a 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl sugar moiety. [] They also exhibit altered binding affinity and structural properties compared to unmodified DNA/RNA. []
  • Relevance: This class of compounds features the same alpha-D-ribofuranosyl sugar configuration and a similar difluoro modification as alpha-D-ribofuranosyl-cytidine. The main difference lies in the use of thymine as the base and its incorporation into an oligonucleotide structure.

2-bromo-5-(2-deoxy-alpha-D-ribofuranosyl)pyridine

  • Compound Description: This compound is an alpha-pyridyl nucleoside analogue with a bromine substituent on the pyridine ring. [] It displays a C3'-endo sugar pucker and a gauche+ conformation for the exocyclic torsion angle (05'--C5'---C4'--C3'). []
  • Relevance: Although it has a pyridine base instead of cytosine, this compound shares the same 2-deoxy-alpha-D-ribofuranosyl sugar moiety as alpha-D-ribofuranosyl-cytidine.

6-O-(3-Amino-3-deoxy-alpha-D-glucopyranosyl)apramycin (17)

  • Relevance: Although the aglycone is different, this compound is categorized under aminoglycoside antibiotics like alpha-D-ribofuranosyl-cytidine.

5-O-(beta-D-ribofuranosyl)apramycin (24)

  • Compound Description: This compound is another apramycin derivative synthesized through ribosylation. [] It exhibits antibacterial activity, although it is less potent than 6-O-(3-Amino-3-deoxy-alpha-D-glucopyranosyl)apramycin (17). []
  • Relevance: This compound belongs to the same class of aminoglycoside antibiotics as alpha-D-ribofuranosyl-cytidine, even though it has a distinct aglycone.

beta-D-2'-C-methyl-ribofuranosyl cytidine 3'-L-valine ester (val-mCyd)

  • Compound Description: Val-mCyd is a modified nucleoside that exhibits potent antiviral activity against flaviviruses and pestiviruses, including the hepatitis C virus (HCV). [, ] It is considered a promising therapeutic agent for treating HCV and other RNA viruses that replicate via RNA-dependent RNA polymerase. [, ]
  • Relevance: While the base in val-mCyd and alpha-D-ribofuranosyl-cytidine is the same (cytosine), the key difference lies in the sugar moiety. Val-mCyd features a beta-D-2'-C-methyl-ribofuranosyl sugar with a 3'-L-valine ester modification, making it a closer analogue to cytidine than to the alpha-D-ribofuranosyl-cytidine. [, ]

1-(beta-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one (zebularine)

  • Compound Description: Zebularine is a known potent inhibitor of cytidine deaminase (CDA). [] It is a naturally occurring C-nucleoside with demonstrated anticancer activity. []
  • Relevance: This compound and alpha-D-ribofuranosyl-cytidine share the same base, cytosine, and belong to the broader category of C-nucleosides. The main structural difference lies in the sugar moiety; zebularine has a beta-D-ribofuranosyl sugar, while the target compound has an alpha-D-ribofuranosyl sugar. Additionally, zebularine features a dihydropyrimidine ring.

2′-Deoxyzebularine

  • Relevance: Although it has a different sugar moiety and a dihydropyrimidine ring, 2′-Deoxyzebularine belongs to the same class of C-nucleosides as alpha-D-ribofuranosyl-cytidine, and both contain the cytosine base.

Arazebularine

  • Compound Description: Similar to 2′-deoxyzebularine, this arabinofuranosyl analog of zebularine also demonstrated comparable CDA inhibitory activity to zebularine but significantly lower cytotoxicity in MOLT-4 and L1210 cells. []
  • Relevance: While it features an arabinofuranosyl sugar moiety instead of ribofuranosyl, and a dihydropyrimidine ring, Arazebularine shares the same cytosine base and C-nucleoside classification as alpha-D-ribofuranosyl-cytidine.

2-Amino-5-(2'-deoxy-beta-D-ribofuranosyl)pyridine (beta-AP)

  • Compound Description: beta-AP is a C-nucleoside analog of deoxycytidine with a higher pKa (5.93) compared to deoxycytidine (pKa 4.3). [] This characteristic makes it a promising candidate for improving the stability of triple helices formed by oligodeoxyribonucleotides containing C+xGxC triplets at physiological pH. []
  • Relevance: While it has a pyridine base instead of cytosine, this compound shares the same 2-deoxy-beta-D-ribofuranosyl sugar moiety configuration (although with different anomeric carbon configuration) as alpha-D-ribofuranosyl-cytidine.

2-Amino-5-(2'-deoxy-alpha-D-ribofuranosyl)pyridine (alpha-AP)

  • Compound Description: Similar to beta-AP, alpha-AP is also a C-nucleoside analog of deoxycytidine with enhanced triplex-forming ability compared to deoxycytidine. [] It demonstrates greater stability in serum-containing media than standard oligopyrimidine-derived ODNs or ODNs containing beta-AP. []
  • Relevance: This compound shares the same 2-deoxy-alpha-D-ribofuranosyl sugar moiety and a similar structure to alpha-D-ribofuranosyl-cytidine, except for the presence of a pyridine base instead of cytosine.

1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzene thymidine mimics

  • Compound Description: This series of compounds represents a group of unnatural C-aryl nucleoside mimics designed as thymidine analogs. [] They feature a 2,4-difluorobenzene ring attached to a 2-deoxy-beta-D-ribofuranosyl sugar moiety and various substituents at the C-5 position. []
  • Relevance: These compounds share the same 2-deoxy-beta-D-ribofuranosyl sugar configuration as alpha-D-ribofuranosyl-cytidine, but with different bases and a different anomeric carbon configuration.

1-(2-chloroethyl)-3-[1'-(5'-p-nitrobenzoyl-2',3'-isopropylidene)-alpha,beta-D-ribofuranosyl]-1-nitrosourea (RFCNU)

  • Compound Description: RFCNU is a glycosylnitrosourea investigated as a potential anticancer agent. [, ] It is rapidly metabolized in vivo, with hydrolysis of the 4-nitrobenzoyl ester being a major metabolic pathway. []
  • Relevance: This compound and alpha-D-ribofuranosyl-cytidine both contain a ribofuranosyl sugar moiety, although RFCNU exists as a mixture of alpha and beta anomers and features a complex nitrosourea-based structure instead of cytosine.

1-(2-chloroethyl)-3-(2',3',4'-tri-O-acetyl-alpha,beta-D-ribopyranosyl)-1-nitrosourea (RPCNU)

  • Compound Description: RPCNU is another glycosylnitrosourea that has been investigated for its anticancer activity. [] Like RFCNU, it is also rapidly metabolized in vivo, with chloroethanol being a major degradation product. []

1-(4-Thio-alpha,beta-D-ribofuranosyl)-5-fluorouracil (5-Fluoro-4'-thiouridine)

  • Compound Description: Synthesized from its bis(trimethylsilyl) derivative, this compound is an anomeric mixture of 5-fluorouracil with a sulfur atom replacing the oxygen at the 4' position of the ribose ring. [] It demonstrated higher growth inhibitory effects compared to its 4'-oxygen counterpart in leukemia L1210 cells and Streptococcus faecium. []
  • Relevance: Though it contains 5-fluorouracil instead of cytosine and a sulfur substitution in the sugar moiety, this compound shares the ribofuranosyl sugar moiety with alpha-D-ribofuranosyl-cytidine and exists as a mixture of alpha and beta anomers.

18. 1-(4-Thio-alpha,beta-D-ribofuranosyl)-5-chlorouracil (5-Chloro-4'-thio-uridine)* Compound Description: This compound is another anomeric mixture with a sulfur replacing the 4'-oxygen of the ribose ring. [] In contrast to the 5-fluoro derivative, its growth inhibitory effect was comparable to its 4'-oxygen counterpart. []* Relevance: Similar to the 5-fluoro derivative, this compound shares the ribofuranosyl sugar moiety with alpha-D-ribofuranosyl-cytidine and exists as a mixture of alpha and beta anomers, although it contains 5-chlorouracil instead of cytosine and a sulfur substitution in the sugar.

Rimantadine (alpha-methyl-1-adamantanemethylamine hydrochloride)

  • Relevance: Although it does not share structural similarities with alpha-D-ribofuranosyl-cytidine, rimantadine is discussed in research related to ribavirin, which is an analog of alpha-D-ribofuranosyl-cytidine. Specifically, the research highlights the potential of using ribavirin alongside rimantadine to prevent the emergence of rimantadine-resistant influenza A virus strains. ,

Ribavirin (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide)

  • Compound Description: Ribavirin is a broad-spectrum antiviral nucleoside analog. Unlike rimantadine, influenza A virus does not develop resistance to ribavirin in cell cultures. [, ] This difference suggests that ribavirin could potentially be used to prevent the emergence of drug-resistant influenza strains. [, ]
  • Relevance: Although it has a different base, ribavirin shares the beta-D-ribofuranosyl sugar moiety with alpha-D-ribofuranosyl-cytidine. This structural similarity makes them both nucleoside analogs. ,
  • Compound Description: These compounds are intermediates in the synthesis of C-nucleosides. They are prepared by reacting a protected ribose sugar with ethynylmagnesium bromide. []
  • Compound Description: These compounds are purine nucleosides synthesized from a 2′-deoxyribosylimidazole derivative. [] They represent the alpha and beta anomers of the nucleoside. []
  • Relevance: These compounds belong to the broader class of nucleosides, similar to alpha-D-ribofuranosyl-cytidine. They share the deoxyribofuranosyl sugar moiety but differ in the base, having a purine instead of cytosine.

alpha-d-cytidine-5'-phosphate

  • Compound Description: This compound is a ribonucleotide and a key precursor in RNA synthesis. It has been traditionally challenging to synthesize under prebiotically plausible conditions. []
  • Relevance: alpha-d-cytidine-5'-phosphate shares the same cytidine base and ribose sugar as alpha-D-ribofuranosyl-cytidine. The key difference is the presence of a phosphate group at the 5' position of the ribose sugar in alpha-d-cytidine-5'-phosphate, making it a nucleotide, whereas the target compound is a nucleoside.

1-beta-D-Ribofuranosyl cytosine

  • Compound Description: This compound, also known as cytidine, is a fundamental building block of RNA. [] It plays crucial roles in various biological processes. []

2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine [Cl-F( upward arrow)-dAdo]

  • Compound Description: Cl-F( upward arrow)-dAdo is a nucleoside analog that exhibits selective antitumor activity. Its mechanism of action involves inhibition of ribonucleotide reductase and incorporation into DNA. [, ]
  • Relevance: While it differs from alpha-D-ribofuranosyl-cytidine in its base (adenine) and sugar (2-deoxy-2-fluoro-beta-D-arabinofuranosyl), both compounds belong to the class of nucleoside analogs, showcasing the diversity in this chemical category. ,
  • Relevance: Though Cl-F( downward arrow)-dAdo differs from alpha-D-ribofuranosyl-cytidine in its adenine base and modified sugar (2-deoxy-2-fluoro-beta-D-ribofuranosyl), both compounds belong to the nucleoside analog category. ,
  • Compound Description: This compound, another nucleoside analog structurally similar to Cl-F( upward arrow)-dAdo and Cl-F( downward arrow)-dAdo, also displays lower antitumor activity compared to Cl-F( upward arrow)-dAdo. [, ]
  • Relevance: Cl-diF( upward arrow downward arrow)-dAdo's lower potency is attributed to its weaker inhibition of ribonucleotide reductase and its impact on RNA and protein synthesis. [, ] While it differs from alpha-D-ribofuranosyl-cytidine in its adenine base and 2-deoxy-2,2-difluoro-beta-D-ribofuranosyl sugar, all three compounds belong to the nucleoside analog class. ,

1-beta-D-Ribofuranosyl-3-nitropyrrole (3-NPN)

  • Compound Description: 3-NPN is a ribonucleoside analog synthesized as a potential antiviral agent and mutagen. [] Despite being structurally similar to ribavirin, 3-NPN lacked antiviral activity against poliovirus. []
  • Relevance: While both 3-NPN and alpha-D-ribofuranosyl-cytidine are ribonucleoside analogs, 3-NPN differs significantly in its base structure, incorporating a 3-nitropyrrole moiety instead of cytosine. Additionally, 3-NPN has a beta-anomeric configuration.

5-(beta-D-ribofuranosyl)isocytosine (psi l Cyd)

  • Compound Description: psi l Cyd is a C-nucleoside exhibiting activity against P815 leukemia in mice. [, ] Its mechanism of action likely involves phosphorylation and incorporation into nucleic acids. [, ]
  • Relevance: This compound shares the same beta-D-ribofuranosyl sugar moiety as alpha-D-ribofuranosyl-cytidine but has an isocytosine base instead of cytosine. ,

2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB)

  • Compound Description: TCRB is a nucleoside analogue with potent and selective activity against human cytomegalovirus (HCMV). [, , ]
  • Relevance: Although structurally distinct from alpha-D-ribofuranosyl-cytidine with a benzimidazole base and a beta-D-ribofuranosyl sugar, TCRB highlights the antiviral potential within the nucleoside family. , ,

2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB)

  • Compound Description: Similar to TCRB, BDCRB is a benzimidazole nucleoside analogue exhibiting strong and selective activity against HCMV. []
  • Relevance: While it differs from alpha-D-ribofuranosyl-cytidine in its benzimidazole base and a beta-D-ribofuranosyl sugar, BDCRB, like TCRB, showcases the diversity and antiviral potential within the nucleoside family.
  • Compound Description: This compound is a synthetically accessible imidazole nucleoside analogue. []
  • Relevance: Although it has an imidazole base instead of cytosine, this compound shares the beta-D-ribofuranosyl sugar moiety with alpha-D-ribofuranosyl-cytidine, differing in the anomeric carbon configuration.

4(5)-(2-Deoxy-beta-D-ribofuranosyl)imidazole

  • Compound Description: This compound is a 2'-deoxy analog of the aforementioned 4(5)-(beta-D-Ribofuranosyl)imidazole. []
  • Relevance: Similar to its ribose counterpart, this compound shares the beta-D-deoxyribofuranosyl sugar configuration with alpha-D-ribofuranosyl-cytidine but has an imidazole base and differs in the anomeric carbon configuration.

2,5,6-Trichloro-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)benzimidazole

  • Relevance: Despite having a different base (benzimidazole) and a modified sugar moiety (2-deoxy-2-fluoro-beta-D-arabinofuranosyl), this compound exemplifies the strategy of modifying existing antiviral nucleosides to improve their properties. This approach might be relevant to alpha-D-ribofuranosyl-cytidine as well.

2,5,6-Trichloro-1-(3-deoxy-3-fluoro-beta-D-xylofuranosyl)benzimidazole

  • Compound Description: This is another fluorinated analog of TCRB, designed for increased glycosidic bond stability. [] Similar to the arabinofuranosyl analog, it was less active against HCMV and more cytotoxic than TCRB. []
  • Relevance: Although it differs from alpha-D-ribofuranosyl-cytidine in its base and modified xylofuranosyl sugar moiety, this compound, along with the arabinofuranosyl analog, highlights the importance of subtle structural changes in nucleoside analogs for antiviral activity and cytotoxicity.

2-Bromo-5,6-dichloro-1-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)benzimidazole

  • Relevance: Although it differs from alpha-D-ribofuranosyl-cytidine in its base and modified sugar moiety (2-deoxy-2-fluoro-beta-D-ribofuranosyl), it, along with the other fluorinated analogs of TCRB and BDCRB, showcases the impact of fluorine substitution on nucleoside analog activity and toxicity.

Properties

CAS Number

13913-16-1

Product Name

alpha-D-ribofuranosyl-cytidine

IUPAC Name

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8+/m1/s1

InChI Key

UHDGCWIWMRVCDJ-JBBNEOJLSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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